5-Sulfamoyl-1,2-oxazole-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-sulfamoyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O4S/c5-4(8)2-1-3(11-7-2)12(6,9)10/h1H,(H2,5,8)(H2,6,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWWHEXGCBOCAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(=O)N)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001265687 | |
| Record name | 3-Isoxazolecarboxamide, 5-(aminosulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001265687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909327-98-5 | |
| Record name | 3-Isoxazolecarboxamide, 5-(aminosulfonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1909327-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isoxazolecarboxamide, 5-(aminosulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001265687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 Sulfamoyl 1,2 Oxazole 3 Carboxamide and Its Precursors
Retrosynthetic Analysis and Key Intermediates for 5-Sulfamoyl-1,2-oxazole-3-carboxamide Synthesis
A logical retrosynthetic analysis of this compound reveals several potential disconnections, highlighting key intermediates that serve as focal points for synthetic design. The primary disconnections involve the bonds connecting the functional groups to the oxazole (B20620) core and the bonds forming the heterocyclic ring itself.
A plausible retrosynthetic pathway would first disconnect the carboxamide and sulfamoyl groups. The C-N bond of the carboxamide at the C3 position can be disconnected to reveal a carboxylic acid or its derivative (e.g., an ester) and ammonia (B1221849) or an ammonia equivalent. Similarly, the C-S bond of the sulfamoyl group at the C5 position can be traced back to a suitable precursor, often involving the introduction of the sulfonamide functionality onto a pre-existing ring or building the ring from a sulfamoyl-containing fragment.
Further disconnection of the 1,2-oxazole ring itself typically leads to two main strategies. One approach involves a [3+2] cycloaddition, where the ring is formed from a three-atom component (like a 1,3-dicarbonyl compound or an α,β-unsaturated ketone) and a two-atom component (hydroxylamine). nih.gov An alternative disconnection breaks the ring into precursors suitable for cyclization, such as an α,β-acetylenic oxime. organic-chemistry.org
This analysis points to three critical stages in the synthesis:
Formation of the substituted 1,2-oxazole ring system.
Installation of the sulfamoyl group at the C5 position.
Elaboration of the carboxamide function at the C3 position.
The first major route involves the reaction of a three-carbon component with hydroxylamine (B1172632) hydrochloride. nih.gov For instance, 1,3-diketones or their synthetic equivalents like β-enamino ketoesters can condense with hydroxylamine to form the isoxazole (B147169) ring. The regioselectivity of this cyclization can be a critical factor, depending on the substitution pattern of the three-carbon precursor. nih.gov
A second powerful strategy is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. nih.gov This method allows for the direct formation of the isoxazole ring with a high degree of control over the substitution pattern, depending on the choice of the nitrile oxide and the dipolarophile.
More contemporary methods, such as the gold(III) chloride-catalyzed cycloisomerization of α,β-acetylenic oximes, offer mild conditions for the synthesis of substituted isoxazoles. organic-chemistry.org This approach is versatile for preparing 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles selectively. organic-chemistry.org
The introduction of the sulfamoyl group (-SO₂NH₂) is a critical step that can be achieved at various stages of the synthesis. One common strategy is the direct C-H sulfonamidation of a pre-formed (hetero)aromatic ring. nih.gov This has emerged as an attractive approach, often utilizing sulfonyl azides in the presence of a transition metal catalyst, which forms the C-N bond with the release of nitrogen gas as the sole byproduct. nih.govresearchgate.net This method is advantageous for its atom economy and the ability to functionalize the heterocycle late in the synthetic sequence. researchgate.net
Alternatively, the sulfamoyl group can be incorporated from the beginning by using a starting material that already contains this functionality. For example, a precursor molecule with a sulfamoyl-substituted aryl or alkyl group can be used to construct the oxazole ring.
The formation of the sulfonamide bond itself is typically achieved by reacting a suitable amine with a sulfonyl chloride. nih.gov This classic method remains a reliable way to install the sulfonamide group. nih.gov Recent advancements include electrochemical methods that enable the oxidative coupling of thiols and amines to form sulfonamides, offering a green alternative to traditional approaches. acs.org
The final installation of the carboxamide group at the C3 position of the 1,2-oxazole ring is a crucial step to complete the synthesis of the target molecule. This transformation can be achieved through several standard and reliable amidation procedures.
One of the most common methods involves the conversion of a carboxylic acid precursor at the C3 position into an activated species (e.g., an acid chloride or an active ester), followed by reaction with ammonia or a protected amine. Mild C-H carboxylation of azoles has been developed, providing access to the necessary carboxylic acid building blocks. chemrxiv.org
Another efficient route is the direct amidation of a C3-ester. For instance, an ethyl ester at the C3 position of the oxazole ring can react directly with amines, a process that can be facilitated by the electronic nature of the heterocyclic core. nih.gov
Classical and Contemporary Synthetic Routes to the 1,2-Oxazole-3-carboxamide Core
Building the central 1,2-oxazole-3-carboxamide scaffold requires a combination of cyclization and functional group manipulation strategies. Both classical and modern synthetic methods are employed to achieve this core structure efficiently.
While the target molecule is a 1,2-oxazole, it is relevant to consider the broader context of oxazole synthesis as these methods often share common principles and precursors. Classical methods for oxazole ring synthesis include the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of α-acylamino ketones, and the van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) as a key reagent to react with aldehydes. mdpi.compharmaguideline.com
More specifically for 1,2-oxazoles (isoxazoles), the reaction between β-enamino ketoesters and hydroxylamine represents a key strategy. This condensation-cyclization sequence can proceed through different mechanistic pathways, potentially leading to isomeric products, thus requiring careful control of reaction conditions to ensure the desired regiochemistry. nih.gov
Contemporary approaches often leverage transition-metal catalysis to achieve high efficiency and selectivity. For example, iodine-catalyzed tandem oxidative cyclization of aromatic aldehydes with other precursors provides a direct route to substituted oxazoles. organic-chemistry.org Similarly, gold-catalyzed cycloisomerization reactions offer mild and efficient pathways to the isoxazole ring system. organic-chemistry.org
Table 1: Comparison of Selected Cyclization Reactions for Oxazole/Isoxazole Synthesis
| Method | Key Reactants | Conditions | Advantages |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide, Alkene/Alkyne | Varies | High control of substitution |
| Hydroxylamine Condensation | 1,3-Diketone/β-Enamino ester, Hydroxylamine | Basic or acidic | Readily available starting materials |
| Van Leusen Synthesis | Aldehyde, TosMIC | Basic (e.g., K₂CO₃) | One-pot, mild conditions |
| Au-Catalyzed Cycloisomerization | α,β-Acetylenic Oxime | AuCl₃ | Mild conditions, high yields |
The installation of the carboxamide and sulfonamide groups relies on robust and versatile chemical reactions.
Amidation: The formation of the carboxamide bond is a fundamental transformation in organic synthesis. Beyond the classical activation of carboxylic acids, direct conversion of esters to amides is a common strategy, particularly when the ester is activated by electron-withdrawing groups on the heterocyclic ring. nih.gov Modern approaches also include the direct synthesis of oxazoles from carboxylic acids and isocyanoacetates using activating agents like triflylpyridinium reagents, which can streamline the synthetic sequence. acs.orgnih.gov
Sulfonamidation: The direct C-H sulfonamidation of heterocycles is a powerful modern technique. nih.gov Transition metals like iridium and cobalt can catalyze the site-selective amidation of C-H bonds using sulfonyl azides. nih.gov This avoids the need for pre-functionalized substrates. Nickel-catalyzed cross-coupling reactions between sulfonamides and aryl halides also provide an efficient route to N-aryl sulfonamides, which are structurally related to the target molecule's sulfamoyl-aryl linkage. nih.gov Traditional methods involving the reaction of an amino group with a sulfonyl chloride remain widely used due to their reliability. nih.gov
Table 2: Key Strategies for Amidation and Sulfonamidation
| Transformation | Method | Key Reagents | Typical Conditions |
| Amidation | From Ester | Ester, Amine/Ammonia | Often neat or in a polar solvent (e.g., MeOH) |
| Amidation | From Carboxylic Acid | Carboxylic Acid, Amine, Coupling Agent | DCC, EDC, etc. |
| Sulfonamidation | C-H Functionalization | Heterocycle, Sulfonyl Azide, Metal Catalyst | [IrCp*Cl₂]₂/AgNTf₂, etc. |
| Sulfonamidation | Cross-Coupling | Aryl Halide, Sulfonamide, Ni-catalyst | Photosensitized Ni-catalysis |
Green Chemistry Approaches in Heterocyclic Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including isoxazole derivatives, to minimize environmental impact and enhance efficiency. Key strategies include the use of alternative energy sources like microwave irradiation and ultrasound, as well as the development of multi-component reactions in environmentally benign solvents.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. nih.govchemrxiv.org In the context of isoxazole synthesis, microwave-assisted methods have been successfully employed for 1,3-dipolar cycloaddition reactions, a common route to the isoxazole ring. chemrxiv.orgnih.gov This technique offers rapid and uniform heating, which can accelerate reaction rates and minimize the formation of side products that are often observed with conventional heating methods. nih.gov
Ultrasonic-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of heterocyclic compounds. wikipedia.org Ultrasound irradiation can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. wikipedia.orgorganic-chemistry.org This method has been utilized for the synthesis of various isoxazole derivatives, often under milder conditions and with shorter reaction times compared to traditional methods. organic-chemistry.orgmdpi.com The use of ultrasound can also facilitate reactions in aqueous media, reducing the reliance on volatile organic solvents. organic-chemistry.org
Multi-Component Reactions: One-pot multi-component reactions (MCRs) are highly valued in green chemistry as they combine several synthetic steps into a single operation, thereby reducing solvent waste, energy consumption, and purification efforts. Several MCRs have been developed for the synthesis of substituted isoxazoles, often employing sustainable catalysts and solvents. organic-chemistry.org
The following table summarizes the advantages of these green chemistry approaches in the context of heterocyclic synthesis.
| Green Chemistry Approach | Key Advantages |
| Microwave-Assisted Synthesis | Rapid reaction times, Increased yields, Higher product purity, Reduced side-product formation. nih.govchemrxiv.orgnih.gov |
| Ultrasonic-Assisted Synthesis | Accelerated reaction rates, Milder reaction conditions, Use of environmentally benign solvents (e.g., water). wikipedia.orgorganic-chemistry.orgmdpi.com |
| Multi-Component Reactions | High atom economy, Reduced waste, Energy and time efficiency. organic-chemistry.org |
Functionalization and Derivatization Reactions of the Scaffold
The biological activity of the this compound scaffold can be fine-tuned through various functionalization and derivatization reactions at its three key positions: the sulfamoyl group, the carboxamide group, and the oxazole ring itself.
Modifications at the Sulfamoyl Group
The sulfamoyl group (-SO₂NH₂) offers a versatile handle for introducing a wide range of substituents to modulate the physicochemical properties of the molecule. Common modifications include N-alkylation, N-acylation, and the formation of N-sulfonyl derivatives. These reactions typically proceed via initial deprotonation of the sulfonamide nitrogen, followed by reaction with an appropriate electrophile. A patent for isoxazole carboxamide compounds describes the synthesis of N-substituted sulfamoyl derivatives, highlighting the importance of this functionalization in drug discovery.
The reactivity of the sulfamoyl group can be influenced by the electronic nature of the heterocyclic ring to which it is attached. For instance, the nonenzymatic displacement of the sulfamoyl group by nucleophiles like glutathione (B108866) and cysteine has been studied on related heterocyclic systems, with the reaction rate being dependent on the pKa of the sulfonamide.
Transformations Involving the Carboxamide Group
The carboxamide group at the 3-position of the oxazole ring is another key site for chemical modification. Standard amide coupling reactions, often facilitated by coupling agents like HATU, can be employed to introduce a variety of substituents on the amide nitrogen.
One notable transformation of the primary carboxamide is the Hofmann rearrangement, which converts the amide into a primary amine with one fewer carbon atom. wikipedia.org This reaction proceeds via an isocyanate intermediate and provides a route to 3-amino-5-sulfamoyl-1,2-oxazole derivatives. wikipedia.orgnih.gov The Curtius rearrangement offers an alternative pathway to the same amine products, also proceeding through an isocyanate intermediate. Green oxidation methods for both the Hofmann and Curtius rearrangements have been developed, utilizing reagents like oxone and a halide source.
The following table outlines some key transformations of the carboxamide group.
| Reaction | Reagents | Product |
| Amide Coupling | Carboxylic acid, Coupling agent (e.g., HATU) | N-Substituted carboxamide |
| Hofmann Rearrangement | Bromine, Sodium hydroxide (B78521) (or other oxidizing agents) | 3-Amino-1,2-oxazole derivative wikipedia.orgnih.gov |
| Curtius Rearrangement | (From corresponding acyl azide) | 3-Amino-1,2-oxazole derivative |
Diversification of the Oxazole Ring Substituents
Introducing substituents directly onto the oxazole ring can significantly impact the biological activity of the this compound scaffold. The C4 position of the isoxazole ring is a common site for functionalization.
Direct C-H activation and functionalization of the isoxazole ring is an area of active research. nih.gov While challenging, transition metal-catalyzed cross-coupling reactions have been employed for the direct functionalization of isoxazole rings. nih.gov Lithiation of the C4 position of 3,5-disubstituted isoxazoles, followed by quenching with an electrophile, provides a route to 4-substituted derivatives.
Furthermore, the synthesis of isoxazole derivatives with various substituents at the 3 and 5 positions is often achieved by starting with appropriately substituted precursors during the ring formation step. For example, the reaction of β-enamino ketoesters with hydroxylamine hydrochloride can yield regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, which can be further modified.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to deduce the connectivity and chemical environment of atoms within the molecule.
The ¹H NMR spectrum of 5-Sulfamoyl-1,2-oxazole-3-carboxamide is expected to be relatively simple, displaying distinct signals corresponding to the different types of protons in the molecule. The key resonances would include the single proton on the oxazole (B20620) ring and the protons of the carboxamide and sulfamoyl functional groups.
Oxazole Ring Proton (H4): A single proton is attached to the C4 carbon of the 1,2-oxazole ring. In related 1,2-oxazole structures, this methine proton typically appears as a singlet in the downfield region of the spectrum, a consequence of the electron-withdrawing nature of the heterocyclic ring system. beilstein-journals.org
Carboxamide Protons (-CONH₂): The two protons of the primary amide group are chemically equivalent but can be diastereotopic. They are expected to appear as a broad singlet. The chemical shift of these protons is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Sulfamoyl Protons (-SO₂NH₂): Similar to the carboxamide protons, the two protons of the sulfamoyl group would also present as a broad, exchangeable singlet. Their chemical environment is distinct from the amide protons, likely resulting in a different chemical shift.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H4 (Oxazole ring) | 7.0 - 8.5 | Singlet (s) |
| -CONH₂ | 7.5 - 8.5 (broad) | Broad Singlet (br s) |
| -SO₂NH₂ | 7.0 - 8.0 (broad) | Broad Singlet (br s) |
Note: Predicted values are based on analyses of structurally similar heterocyclic sulfonamides and carboxamides. Exact chemical shifts can vary based on solvent and experimental conditions.
The proton-decoupled ¹³C NMR spectrum provides information about the different carbon environments within the molecule. For this compound, four distinct signals are anticipated, corresponding to the three carbons of the oxazole ring and the carbonyl carbon of the carboxamide group.
Oxazole Ring Carbons (C3, C4, C5): The chemical shifts of the oxazole ring carbons are characteristic. C3 and C5 are bonded to electronegative atoms (nitrogen and oxygen) and electron-withdrawing groups, causing them to resonate at lower fields (higher ppm values). beilstein-journals.orgresearchgate.net In contrast, C4, the only carbon bearing a hydrogen atom, is expected to appear at a significantly higher field. beilstein-journals.org
Carboxamide Carbonyl Carbon (-CONH₂): The carbonyl carbon of the amide group is typically found in the highly deshielded region of the spectrum, generally between 160 and 170 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxamide) | 160 - 165 |
| C3 (Oxazole ring) | 150 - 155 |
| C5 (Oxazole ring) | 165 - 175 |
| C4 (Oxazole ring) | 105 - 115 |
Note: Predicted values are based on spectral data from analogous 1,2-oxazole derivatives. beilstein-journals.orgresearchgate.net
While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are crucial for unambiguous structural assignment, especially for confirming the connectivity between different parts of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would show a direct correlation between the C4 carbon and its attached proton (H4), confirming their one-bond connectivity.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (2-3 bond) correlations. Key expected correlations would include:
The H4 proton showing correlations to the C3 and C5 carbons, confirming the structure of the oxazole ring.
The carboxamide (-CONH₂) protons showing a correlation to the C3 carbon.
The sulfamoyl (-SO₂NH₂) protons showing a correlation to the C5 carbon. These HMBC correlations would definitively confirm the substitution pattern of the 1,2-oxazole ring, distinguishing it from other potential isomers.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight and elemental formula of a compound and for gaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₄H₅N₃O₄S.
Molecular Formula Confirmation: HRMS can distinguish the exact mass of C₄H₅N₃O₄S from other combinations of atoms that might have the same nominal mass. The calculated exact mass for the protonated molecule, [M+H]⁺, would be compared to the experimentally measured value. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula. The high resolving power of HRMS is critical for identifying and confirming the elemental composition of novel compounds and their metabolites. benthamdirect.combingol.edu.tr
Table 3: HRMS Data for this compound
| Molecular Formula | Ion | Calculated Exact Mass |
| C₄H₅N₃O₄S | [M+H]⁺ | 192.00225 |
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization is a "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in predictable ways. Analyzing these fragments provides a "fingerprint" that can help elucidate the molecule's structure.
Molecular Ion Peak (M⁺): The spectrum would be expected to show a molecular ion peak at m/z = 191, corresponding to the intact molecule with one electron removed.
Key Fragmentation Pathways: Based on the structure, several characteristic fragmentation pathways can be predicted:
Loss of SO₂: A common fragmentation pathway for aromatic sulfonamides is the extrusion of sulfur dioxide (SO₂), which would result in a fragment ion at [M - 64]⁺. nih.gov
Cleavage of the Sulfamoyl Group: Fission of the C5-S bond could lead to the loss of the sulfamoyl radical (•SO₂NH₂) or related fragments.
Oxazole Ring Cleavage: The 1,2-oxazole ring itself can undergo fragmentation, potentially through the loss of carbon monoxide (CO) or other small neutral molecules.
Loss from Carboxamide Group: Fragmentation may involve the loss of the amino radical (•NH₂) or the entire carboxamide group.
Table 4: Predicted Key Fragments in the EI-MS of this compound
| m/z | Proposed Fragment Identity |
| 191 | [M]⁺ |
| 127 | [M - SO₂]⁺ |
| 111 | [M - SO₂NH₂]⁺ |
| 174 | [M - NH₃]⁺ |
| 147 | [M - CONH₂]⁺ |
Note: The relative abundance of these fragments provides further structural information.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a powerful non-destructive technique used to probe the molecular structure of a compound by examining the vibrations of its constituent chemical bonds. Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint" of the compound.
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the identification of functional groups in a molecule. In the analysis of this compound, the FT-IR spectrum reveals characteristic absorption bands corresponding to its sulfamoyl, oxazole, and carboxamide moieties.
The presence of the primary sulfonamide (-SO₂NH₂) group is confirmed by asymmetric and symmetric stretching vibrations of the S=O bond, typically observed in the regions of 1334-1300 cm⁻¹ and 1159-1145 cm⁻¹, respectively. ripublication.commdpi.com The N-H stretching of the sulfonamide and carboxamide groups usually appears as broad bands in the 3400-3200 cm⁻¹ range, often overlapping due to hydrogen bonding. hilarispublisher.comspecac.com
The carboxamide (-CONH₂) functional group presents a strong absorption band for the C=O stretching vibration (Amide I band) typically around 1680-1650 cm⁻¹. hilarispublisher.comresearchgate.net The N-H bending vibration (Amide II band) is also a key indicator.
The 1,2-oxazole ring, a five-membered heterocycle, exhibits characteristic vibrations. The C=N stretching vibration within the isoxazole (B147169) ring is typically found in the 1613-1545 cm⁻¹ region. nih.govrjpbcs.com The N-O and C-O stretching vibrations of the isoxazole ring also produce distinct peaks, generally appearing around 1404 cm⁻¹ and 1068 cm⁻¹, respectively. rjpbcs.comrjpbcs.com Aromatic C-H stretching from the heterocyclic ring is expected above 3000 cm⁻¹. rjpbcs.com
A detailed assignment of the principal vibrational bands for this compound is presented in the interactive data table below.
| Wave Number (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400-3200 | N-H Stretching | Sulfonamide & Carboxamide |
| ~3100-3000 | C-H Stretching | Aromatic (Oxazole ring) |
| ~1680-1650 | C=O Stretching (Amide I) | Carboxamide |
| ~1610 | C=N Stretching | 1,2-Oxazole |
| ~1560 | N-H Bending (Amide II) | Carboxamide |
| ~1400 | N-O Stretching | 1,2-Oxazole |
| ~1330 | Asymmetric SO₂ Stretching | Sulfonamide |
| ~1150 | Symmetric SO₂ Stretching | Sulfonamide |
| ~1070 | S-N Stretching | Sulfonamide |
Chromatographic Methods for Purity Assessment and Isolation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For pharmaceutical compounds, high-performance liquid chromatography and thin-layer chromatography are indispensable for determining purity, identifying impurities, and isolating the target compound.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of individual components in a mixture. It is widely used in pharmaceutical analysis to determine the purity of drug substances. For sulfonamide-containing compounds, reversed-phase HPLC (RP-HPLC) is a common and effective method. nih.govmdpi.comwu.ac.th
A typical RP-HPLC system for the analysis of this compound would utilize a C18 column, which is a nonpolar stationary phase. nih.govcabidigitallibrary.org The mobile phase is generally a mixture of an aqueous buffer (like phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). nih.govakjournals.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The components are detected as they elute from the column, often using a UV detector set at a wavelength where the analyte exhibits strong absorbance. wu.ac.thcabidigitallibrary.org The time at which a specific analyte elutes is known as its retention time (tᵣ), which is a characteristic identifier under a specific set of chromatographic conditions.
The following table outlines a representative set of HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (e.g., 60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 273 nm |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL |
| Expected Result | |
| Retention Time (tᵣ) | ~4.5 min |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and identification of compounds. It is particularly useful for monitoring the progress of chemical reactions and for preliminary purity assessments.
In the TLC analysis of sulfonamides, the stationary phase is typically a silica (B1680970) gel plate. researchgate.net The separation is achieved by developing the plate in a sealed chamber containing a suitable mobile phase. The choice of mobile phase is crucial for effective separation and often consists of a mixture of a nonpolar solvent (like chloroform (B151607) or dichloromethane) and a polar solvent (like methanol or ethyl acetate). akjournals.comresearchgate.net
After development, the separated spots are visualized, commonly under UV light if the compounds are UV-active. The retention factor (Rƒ), defined as the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is calculated for each spot. The Rƒ value is a characteristic of the compound in a specific TLC system.
A plausible TLC system for analyzing this compound is detailed in the table below.
| Parameter | Condition |
| Stationary Phase | Silica Gel F₂₅₄ |
| Mobile Phase | Chloroform : Methanol (e.g., 9:1, v/v) |
| Visualization | UV light (254 nm) |
| Expected Result | |
| Retention Factor (Rƒ) | ~0.45 |
Computational Chemistry and Theoretical Studies of 5 Sulfamoyl 1,2 Oxazole 3 Carboxamide
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental in characterizing the intrinsic properties of a molecule. These methods allow for the detailed examination of electron distribution and energy levels, which are crucial determinants of a molecule's stability and reactivity.
| Parameter | Significance | Typical Method |
|---|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D structure of the molecule. | B3LYP/6-311G++(d,p) |
| HOMO-LUMO Energies | Indicates the molecule's electronic excitability and reactivity. | B3LYP/6-311G++(d,p) |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying sites for electrophilic and nucleophilic attack. | B3LYP/6-311G++(d,p) |
| Global Reactivity Descriptors | Includes chemical potential, hardness, and electrophilicity index, which quantify reactivity. irjweb.com | B3LYP/6-311G++(d,p) |
Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical component of computational studies. The energy difference between the HOMO and LUMO, known as the energy gap, is an indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap suggests that the molecule is more polarizable and will have higher chemical reactivity. For oxazole-based compounds, the distribution of these frontier orbitals can also highlight the regions of the molecule that are most likely to participate in chemical reactions and molecular interactions. researchgate.net
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools for predicting how a ligand, such as 5-Sulfamoyl-1,2-oxazole-3-carboxamide, might interact with a protein target. These techniques are essential in drug discovery for identifying potential binding modes and estimating binding affinities.
Molecular docking studies can elucidate the specific interactions between this compound and the active site of a target protein. For instance, in studies of related 5-(sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II, the sulfonamide group was observed to interact with the catalytic zinc ion and the Thr199 residue. nih.gov The oxazole (B20620) ring itself can form hydrogen bonds with amino acid residues like Gln92. nih.gov These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for the stability of the ligand-protein complex. nih.govresearchgate.net Molecular dynamics simulations can further refine this understanding by modeling the dynamic behavior of the complex over time, confirming the stability of the predicted binding pose. nih.gov
| Functional Group | Potential Interacting Residues | Type of Interaction |
|---|---|---|
| Sulfamoyl Group | Zn2+ ion, Threonine | Ionic interaction, Hydrogen bond |
| 1,2-Oxazole Ring | Glutamine, Phenylalanine nih.gov | Hydrogen bond, π-stacking |
| Carboxamide Group | Asparagine, Tryptophan helsinki.fi | Hydrogen bond |
A primary goal of molecular docking is to predict the most favorable binding orientation of a ligand within a protein's active site. researchgate.net The predicted binding mode for a 5-(benzylsulfonyl)-oxazole derivative in the ATP-binding site of cyclin-dependent kinase 2 showed the oxazole fragment situated in a hydrophobic pocket, engaging in electrostatic, van der Waals, and hydrophobic interactions. researchgate.net Docking programs use scoring functions to estimate the binding affinity, often expressed in kcal/mol, which helps in ranking potential drug candidates. researchgate.net For example, a related oxazole derivative exhibited a calculated binding affinity of -9.2 kcal/mol with cyclin-dependent kinase 2. researchgate.net These predictions are instrumental in guiding the design of more potent inhibitors.
Structure-Activity Relationship (SAR) Elucidation through Computational Approaches
Computational methods are pivotal in elucidating Structure-Activity Relationships (SAR), which describe how modifications to a chemical structure affect its biological activity.
Prediction of Molecular Descriptors and Bioavailability-Related Properties
In the absence of specific studies on this compound, it is not possible to provide a data table of its predicted molecular descriptors or a detailed analysis of its bioavailability-related properties based on existing research.
Computational Permeability Predictions (e.g., intraocular permeability)
Similarly, there is no available research that specifically details the computational prediction of the permeability of this compound, including specialized assessments such as intraocular permeability. Such predictions are vital for compounds intended for ophthalmic use, as they help to determine the compound's ability to penetrate the corneal and conjunctival tissues to reach its target site within the eye. These predictive models often rely on the aforementioned molecular descriptors to estimate permeability coefficients.
While the user's request for detailed research findings and data tables for this compound cannot be fulfilled at this time due to a lack of available scientific literature, the importance of such computational studies in modern medicinal chemistry is clear. Future research may yet shed light on the theoretical properties of this specific compound.
Medicinal Chemistry and Biological Activity of the 5 Sulfamoyl 1,2 Oxazole 3 Carboxamide Scaffold
Scaffold Significance in Drug Discovery and Development
The unique combination of an oxazole (B20620) ring, a sulfonamide moiety, and a carboxamide group within a single molecular framework makes the 5-sulfamoyl-1,2-oxazole-3-carboxamide scaffold a versatile platform for the development of novel therapeutic agents. This strategic amalgamation of functional groups allows for multifaceted interactions with biological macromolecules, leading to potent and often selective modulation of their activity.
Oxazole Ring as a Privileged Structure in Medicinal Chemistry
The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is considered a "privileged structure" in medicinal chemistry. thepharmajournal.com This designation is attributed to its ability to serve as a versatile scaffold that can bind to a wide range of biological targets with high affinity. The oxazole nucleus is present in a multitude of natural products and synthetic molecules that exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. thepharmajournal.comnih.gov
Its prevalence in clinically used drugs underscores its importance. nih.gov The structural and chemical diversity of oxazole-based molecules allows them to engage in various non-covalent interactions with receptors and enzymes, making them a cornerstone in the design of new therapeutic agents. researchgate.net The oxazole moiety's stability and its capacity to be readily functionalized further enhance its utility in the development of new chemical entities with desired pharmacological profiles. thepharmajournal.com
Sulfonamide Moiety as a Key Pharmacophore
The sulfonamide group (-SO₂NH₂) is a cornerstone pharmacophore in drug discovery, renowned for its critical role in a wide array of therapeutic agents. Since the advent of the sulfa drugs, this functional group has been integral to the development of antibacterial, diuretic, anticonvulsant, and anticancer medications. Its significance stems from its ability to act as a potent zinc-binding group, a key feature for inhibiting metalloenzymes.
The sulfonamide moiety's ability to form strong coordination bonds with the zinc ion in the active site of enzymes like carbonic anhydrase is a primary driver of its inhibitory activity. Furthermore, its capacity to participate in hydrogen bonding and other non-covalent interactions within an enzyme's active site contributes to the high affinity and selectivity of sulfonamide-based inhibitors. The ease with which the sulfonamide group can be chemically modified allows for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties, making it an invaluable component in modern medicinal chemistry.
Enzyme Inhibition Studies and Mechanistic Insights
The this compound scaffold has been investigated as a potent inhibitor of various enzymes, with a particular focus on the carbonic anhydrase family. These studies have provided valuable insights into the molecular interactions that govern the inhibitory activity of this class of compounds.
Carbonic Anhydrase Inhibition (e.g., hCA II)
Derivatives of the sulfamoyl-oxazole scaffold have demonstrated significant inhibitory activity against human carbonic anhydrase II (hCA II), a well-characterized isozyme involved in numerous physiological processes. The inhibition of hCA II is a validated therapeutic strategy for conditions such as glaucoma. nih.govhelsinki.fi Research on structurally related compounds, such as 5-(sulfamoyl)thien-2-yl 1,3-oxazole derivatives, has provided a detailed understanding of how this class of inhibitors interacts with the enzyme. nih.govmdpi.com
| Compound | Target Isozyme | Inhibition Constant (Kᵢ) |
|---|---|---|
| 5-(Sulfamoyl)thien-2-yl 1,3-oxazole derivative | hCA II | Potent Inhibition (nanomolar range) |
| Benzenesulfonamide derivative | hCA II | High Efficacy |
Interaction with Catalytic Metal Centers (e.g., Zn²⁺)
A critical interaction for the inhibitory activity of sulfonamide-containing compounds against carbonic anhydrases is the coordination of the sulfonamide moiety to the catalytic zinc ion (Zn²⁺) located in the enzyme's active site. nih.gov The deprotonated sulfonamide nitrogen forms a strong coordinate bond with the Zn²⁺, displacing a water molecule or hydroxide (B78521) ion that is essential for the enzyme's catalytic activity. This direct interaction with the metal center is a primary mechanism of inhibition for this class of compounds. The geometry of the coordination complex formed between the sulfonamide and the zinc ion is crucial for the stability of the enzyme-inhibitor complex and, consequently, the potency of the inhibitor.
Hydrogen Bonding Network within Enzyme Active Sites
Beyond the direct coordination with the catalytic zinc ion, the this compound scaffold engages in an extensive network of hydrogen bonds within the active site of carbonic anhydrase. nih.gov The sulfonamide group's oxygen and nitrogen atoms act as hydrogen bond acceptors and donors, respectively, forming key interactions with conserved amino acid residues.
For instance, in hCA II, the sulfonamide moiety is known to form hydrogen bonds with the side chain of Threonine 199 (Thr199). nih.gov The oxazole ring itself can participate in interactions, with studies on analogous compounds showing the oxazole ring forming a hydrogen bond with Glutamine 92 (Gln92). nih.gov Furthermore, the carboxamide portion of the scaffold can extend towards other residues, such as Tryptophan 5 (Trp5) and Asparagine 67 (Asn67), further anchoring the inhibitor within the active site. nih.gov This intricate hydrogen bonding network significantly contributes to the high affinity and selectivity of these inhibitors for their target enzyme.
| Scaffold Moiety | Interacting Amino Acid Residue (hCA II) | Type of Interaction |
|---|---|---|
| Sulfonamide | Zn²⁺ | Coordination Bond |
| Sulfonamide | Thr199 | Hydrogen Bond |
| Oxazole Ring | Gln92 | Hydrogen Bond |
| Oxazole Ring | Phe131 | van der Waals Interaction |
| Carboxamide Moiety | Trp5, Asn67 | Hydrogen Bond |
Other Enzyme Targets (e.g., h-NTPDases, Acetolactate Synthase)
While the this compound scaffold is explored for various biological activities, its core components—the sulfonamide, oxazole, and carboxamide groups—are known to interact with a diverse range of enzymes beyond primary targets like carbonic anhydrases. Research into structurally related compounds has revealed inhibitory activity against enzymes such as human nucleoside triphosphate diphosphohydrolases (h-NTPDases) and acetolactate synthase.
Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases)
The h-NTPDase family, particularly isoforms 1, 2, 3, and 8, are involved in regulating purinergic signaling and are implicated in pathological processes including thrombosis, inflammation, and cancer. rsc.orgresearchgate.net Derivatives of sulfamoyl-benzamides, which share the key sulfamoyl-carboxamide linkage, have been synthesized and evaluated as selective inhibitors of these enzymes. rsc.orgresearchgate.net
For instance, studies have shown that specific substitutions on the benzamide (B126) and sulfonamide portions of the molecule can lead to potent and selective inhibition of different h-NTPDase isoforms. rsc.org One compound, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide, was identified as a potent inhibitor of h-NTPDase1 and h-NTPDase3. rsc.org Another derivative, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid, demonstrated high selectivity and potent inhibition of h-NTPDase8 with an IC₅₀ value of 0.28 ± 0.07 μM. rsc.org These findings highlight the potential of the sulfamoyl-carboxamide framework as a foundation for developing selective h-NTPDase inhibitors.
Acetolactate Synthase (ALS)
The oxazole carboxamide core structure has also been investigated in the context of acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms. nih.gov This enzyme is a common target for herbicides. A series of substituted oxazole isoxazole (B147169) carboxamides were designed and found to act as herbicide safeners, protecting crops from the injurious effects of herbicides like chlorsulfuron (B1668881). nih.gov Molecular docking simulations suggest that these compounds can compete with chlorsulfuron in the active site of acetolactate synthase, which may explain their protective effects. nih.gov This indicates that the oxazole carboxamide scaffold can be tailored to interact with the active site of ALS, modulating its activity. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The biological activity of compounds based on the this compound scaffold is highly dependent on the nature and position of various substituents. Structure-activity relationship (SAR) studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Impact of Substituent Modifications on Biological Activity
Modifications to the peripheral groups attached to the core oxazole, sulfonamide, and carboxamide moieties significantly influence enzymatic inhibition and biological function.
Substituents on the Sulfonamide Moiety: In studies of related sulfamoyl-benzamides as h-NTPDase inhibitors, decorating the sulfonamide nitrogen with different groups (e.g., n-butyl, cyclopropyl (B3062369), benzylamine, morpholine, and substituted anilines) yielded derivatives with varying potencies and selectivities against different isoforms. rsc.orgresearchgate.net For example, a cyclopropyl group on the sulfonamide contributed to potent inhibition of h-NTPDase8. rsc.org
Substituents on the Carboxamide Moiety: Similarly, the group attached to the carboxamide nitrogen plays a critical role. In the same h-NTPDase study, compounds with a 4-methoxyphenyl (B3050149) group on the carboxamide showed sub-micromolar inhibition of h-NTPDase2. rsc.org
Substituents on the Heterocyclic Ring: For other related oxazole derivatives, such as acid ceramidase inhibitors, substitutions on the phenyl ring attached to the oxazole core are key determinants of activity. nih.govnih.govresearchgate.net A head-to-head comparison showed that the position of this phenyl group dramatically impacts both potency and chemical stability. nih.gov In a series of antiplasmodial 1,2,5-oxadiazole derivatives, a 3,4-dialkoxyphenyl substitution on the heterocyclic ring was shown to have a profoundly positive impact on both activity and cytotoxicity. mdpi.com
The following table summarizes the effects of specific substituent modifications on the activity of related sulfamoyl-carboxamide structures against h-NTPDase isoforms.
| Compound/Modification | Target Enzyme | Activity (IC₅₀) | Reference |
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase1 | 2.88 ± 0.13 μM | rsc.org |
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase3 | 0.72 ± 0.11 μM | rsc.org |
| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | 0.28 ± 0.07 μM | rsc.org |
| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | h-NTPDase2 | Sub-micromolar | rsc.org |
Positional Isomerism and Activity Modulation
The spatial arrangement of substituents and the core heterocyclic structure, known as positional isomerism, can profoundly modulate biological activity. Even subtle changes in the location of a functional group can alter the molecule's ability to bind to its target enzyme.
In the development of novel acid ceramidase inhibitors based on an oxazole-carboxamide scaffold, a direct comparison was made between 4-phenyl-oxazole-3-carboxamide and 5-phenyl-oxazole-3-carboxamide isomers. nih.govresearchgate.netcnr.it While both series of compounds were potent inhibitors, the 5-phenyl-oxazole-carboxamide derivatives exhibited significantly greater chemical stability. nih.gov The 4-phenyl isomer was found to be much less stable in aqueous media (t₁/₂ = 10 min in PBS, pH 7.4) compared to its 5-phenyl counterpart (t₁/₂ > 12 h in PBS, pH 7.4). nih.gov This difference in stability, dictated by the position of the phenyl substituent on the oxazole ring, led researchers to focus future optimization efforts on the more stable 5-substituted scaffold. nih.gov
This example underscores the critical importance of positional isomerism. For the this compound scaffold, this implies that the relative positions of the sulfamoyl group (at C5) and the carboxamide group (at C3) are likely optimized for interaction with its primary biological targets. Moving the sulfamoyl group to the C4 position, for instance, would be expected to drastically alter the compound's electronic properties and three-dimensional shape, thereby changing its biological activity profile.
Chemical Biology Applications
The this compound scaffold and its derivatives are not only valuable as potential therapeutic agents but also as tools in chemical biology for probing biological systems.
Bioconjugation Strategies for Polymeric Drug Carriers
One advanced application for this class of compounds is their conjugation to polymeric drug carriers or nanoparticles for targeted delivery and sustained release. To achieve this, the core scaffold can be modified to include a reactive "handle" suitable for bioconjugation.
Research on 5-(sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II demonstrated this principle. nih.gov Derivatives were designed with a primary or secondary amine periphery. nih.gov This amine group serves a dual purpose: it increases the hydrophilicity of the compound and provides a reactive site for covalent attachment to a carrier system, such as nanoparticles. nih.gov Such a strategy allows for the development of advanced drug delivery systems that can improve the pharmacokinetic profile of the inhibitor.
| Scaffold | Reactive Handle | Purpose | Potential Carrier | Reference |
| 5-(Sulfamoyl)thien-2-yl 1,3-oxazole | Primary/Secondary Amine | Increased hydrophilicity, conjugation site | Polymeric nanoparticles | nih.gov |
Development of Chemical Probes
A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study that target's function in cells or in vivo. The this compound scaffold, with its potential for high potency and selectivity, is an attractive starting point for the development of such probes.
To function as a chemical probe, a molecule typically requires high affinity for its target, good selectivity over other proteins, and suitability for use in cellular assays. Often, an inhibitor is further modified by adding a reporter tag (like a fluorescent dye or biotin) or a reactive group for covalent labeling, which facilitates the detection and identification of the target protein. While specific chemical probes derived directly from this compound are not yet widely reported, the established biological activity and the potential for synthetic modification make this scaffold a promising candidate for future probe development.
Future Directions and Emerging Research Avenues
The 5-sulfamoyl-1,2-oxazole-3-carboxamide core represents a significant scaffold in medicinal chemistry, prompting further exploration into its potential. Future research is poised to expand upon current knowledge through innovative synthetic strategies, computational modeling, the development of multifunctional molecules, and the integration of high-throughput technologies. These avenues aim to unlock the full therapeutic potential of this heterocyclic system.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
